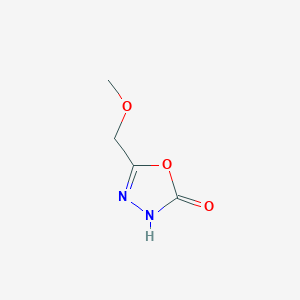
Tris(2,2-difluoroethyl)borate
Descripción general
Descripción
Tris(2,2-difluoroethyl)borate is a chemical compound with the CAS Number: 1396338-09-2 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The molecular weight of this compound is 253.94 . The InChI code for this compound is 1S/C6H9BF6O3/c8-4(9)1-14-7(15-2-5(10)11)16-3-6(12)13/h4-6H,1-3H2 .Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature . The storage temperature is also ambient .Aplicaciones Científicas De Investigación
1. Applications in Bioactive Materials
Borate glasses, such as the high borate glass (LB102: 70B2 O3 -20SrO-6Na2 O-4La2 O3) studied by O’Connell et al. (2017), have shown promising potential as bioactive materials, especially in bone regeneration. This research utilized a rabbit long-bone model and found that the high borate glass demonstrated osteoconductive and osseointegrative properties, suggesting its utility in medical applications like bone augmentation (O’Connell et al., 2017).
2. In Situ Localization in Organs
Studies on tris(2,3-dibromopropyl) isocyanurate (TBC), a brominated flame retardant chemically similar to borate compounds, utilized matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS) for in situ localization in mouse organs. This method could be relevant for tracking the distribution and accumulation of borate compounds, including Tris(2,2-difluoroethyl)borate, in biological systems (Tong et al., 2021).
3. Angiogenic Effects in Tissue Repair
Borate-based glass microfibers, such as the copper-containing 13-93B3 microfibers, were evaluated for their angiogenic effects in soft tissue repair applications. The research found that these fibers promoted extensive angiogenesis, suggesting their effectiveness in treating chronic soft tissue wounds. This indicates the potential of borate compounds, including this compound, in facilitating angiogenesis and tissue repair (Lin et al., 2014).
Safety and Hazards
Tris(2,2-difluoroethyl)borate is associated with several hazard statements including H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P210 (Keep away from heat/sparks/open flames/hot surfaces), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) .
Mecanismo De Acción
Target of Action
Tris(2,2-difluoroethyl)borate, also commonly referred to as the Sheppard amidation reagent , is a borate ester reagent used in organic synthesis . Its primary targets are carboxylic acids and amines .
Mode of Action
The compound interacts with its targets (carboxylic acids and amines) to promote the direct formation of amides . It also facilitates the formation of imines from amines or amides with carbonyl compounds .
Biochemical Pathways
The compound is mostly used in condensation reactions . It has been shown to promote the direct formation of amides from carboxylic acids and amines as well as the formation of imines from amines or amides with carbonyl compounds . It has also been used for the coupling of unprotected amino acids with amines .
Result of Action
The result of the compound’s action is the formation of amides from carboxylic acids and amines, as well as the formation of imines from amines or amides with carbonyl compounds . It has also been used for the coupling of unprotected amino acids with amines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is a strong Lewis acid , which means its reactivity can be affected by the pH of the environment. Additionally, it’s worth noting that the compound is a flammable liquid and vapor , which may influence its stability and efficacy under certain conditions.
Propiedades
IUPAC Name |
tris(2,2-difluoroethyl) borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BF6O3/c8-4(9)1-14-7(15-2-5(10)11)16-3-6(12)13/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIPFRVUQAVEFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCC(F)F)(OCC(F)F)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BF6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1396338-09-2 | |
| Record name | Tris(2,2-difluoroethyl)borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




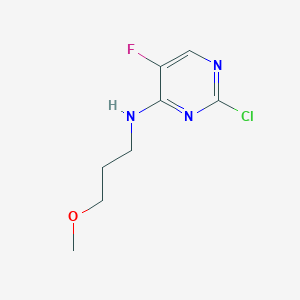
![1-[2-(Trifluoromethyl)phenyl]propan-2-ol](/img/structure/B1426688.png)
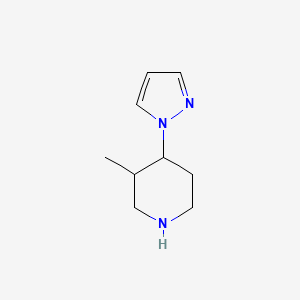
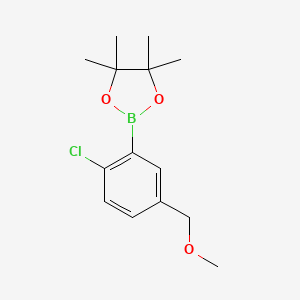

![1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine](/img/structure/B1426694.png)
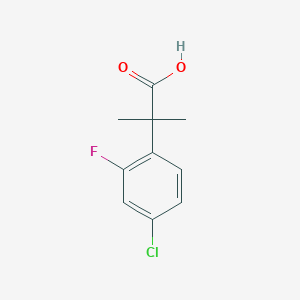
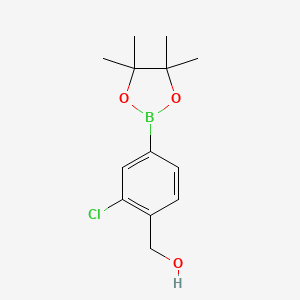

![3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate](/img/structure/B1426704.png)
![6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1426705.png)
